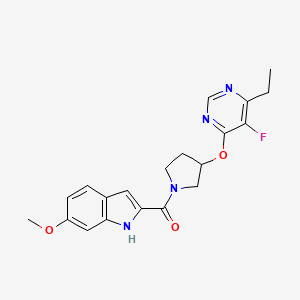

![molecular formula C27H20N2OS B2368347 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide CAS No. 303796-76-1](/img/structure/B2368347.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a bicyclic heterocycle with fused benzene and thiazole rings .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide”, can be achieved through various methods. One approach involves the use of 2-amino- and 2-mercaptothiazole derivatives, which are highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The molecular formula of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” is C16H14N2OS . It contains a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings .

Chemical Reactions Analysis

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide”, are known for their reactivity. The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety can be easily functionalized, making them highly reactive building blocks for organic and organoelement synthesis .

Physical And Chemical Properties Analysis

The molecular weight of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” is 268.3 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

- In Vitro and In Vivo Activity : Researchers have compared the inhibitory concentrations of these newly synthesized compounds with standard reference drugs. The benzothiazole derivatives exhibit better inhibition potency against M. tuberculosis .

- Benzothiazole-based compounds have been investigated as ligands for metal extraction . Their coordination chemistry makes them suitable for applications in metal ion separation and extraction processes.

- Therapeutic Agents for Nuclear Hormone Receptors : Benzothiazole-based compounds are being investigated for disorders associated with nuclear hormone receptors .

- Benzothiazole derivatives have been used as antimicrobial drugs (e.g., sulphacetamide), diuretic drugs (acetazolamide), anticonvulsants (sultiame), and anticancer agents .

- Researchers have synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents. These compounds show promise in combating bacterial infections .

Anti-Tubercular Compounds

Metal Extraction Ligands

Biological Activities

Antimicrobial and Anticancer Properties

Designing Antibacterial Agents

Mechanism of Action

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide are bacterial strains. The compound has shown promising activity against Staphylococcus aureus . This bacterium is a common cause of skin infections, respiratory diseases, and food poisoning.

Mode of Action

It is known that benzothiazole derivatives, to which this compound belongs, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . These compounds are thought to interact with their targets, leading to changes in the target’s function and ultimately resulting in the inhibition of the target’s activity.

Biochemical Pathways

For example, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to n-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide . This suggests that the compound may have good bioavailability.

Future Directions

The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” and similar compounds involve further exploration of their biological activities and potential applications. This includes improving the compound’s solubility, exploring its efficacy in various preclinical models, and developing new drugs and materials .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2OS/c30-26(25(19-10-3-1-4-11-19)20-12-5-2-6-13-20)28-22-15-9-14-21(18-22)27-29-23-16-7-8-17-24(23)31-27/h1-18,25H,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPYIWJBTOSVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2368264.png)

![7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2368268.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2368272.png)

![2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2368273.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2368275.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2368276.png)

![5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2368280.png)

![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)

![2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368285.png)